Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
CAS No.:
Cat. No.: VC13869789
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7ClN2O2 |
|---|---|
| Molecular Weight | 210.62 g/mol |
| IUPAC Name | methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-7(10)8-11-2-3-12(8)5-6/h2-5H,1H3 |
| Standard InChI Key | NCOVPZYICORERB-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN2C=CN=C2C(=C1)Cl |
| Canonical SMILES | COC(=O)C1=CN2C=CN=C2C(=C1)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate consists of a fused imidazo[1,2-a]pyridine core with a chlorine atom at the 8-position and a methyl ester group at the 6-position. The presence of the electron-withdrawing chlorine and the ester moiety significantly affects its electronic distribution and solubility profile.
Key Physicochemical Parameters
| Property | Value |
|---|---|
| IUPAC Name | Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate |
| Molecular Formula | C₁₀H₉ClN₂O₂ |
| Molecular Weight | 224.64 g/mol |
| Predicted LogP | 1.8–2.2 |
| Solubility (Water) | Low (hydrophobic ester group) |
| Melting Point | Not experimentally determined |
The LogP value, estimated using fragment-based methods, suggests moderate lipophilicity, making the compound suitable for crossing biological membranes . The methyl ester group enhances stability compared to carboxylic acid analogs, potentially improving bioavailability in pharmacological contexts.
Synthesis and Industrial Production
Synthetic Routes
While no direct synthesis protocols for methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate are documented, plausible routes can be inferred from analogous compounds:
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Condensation-Cyclization Approach:
Starting from 2-aminopyridine derivatives, condensation with α-chloroacetate esters under acidic conditions could yield the imidazo[1,2-a]pyridine core. Subsequent chlorination at the 8-position using reagents like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) may introduce the chlorine substituent. -
Esterification of Carboxylic Acid Precursors:
If the corresponding carboxylic acid (8-chloroimidazo[1,2-a]pyridine-6-carboxylic acid) is available, esterification with methanol in the presence of a catalyst (e.g., H₂SO₄) would produce the methyl ester .
Industrial Scalability
Industrial production would likely employ continuous flow reactors to optimize yield and reduce waste. Key considerations include:
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Catalyst Selection: Acid catalysts (e.g., p-toluenesulfonic acid) for esterification.
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Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) to enhance reaction kinetics.
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Purification Methods: Column chromatography or recrystallization to achieve high purity (>95%).
Reactivity and Functionalization
The compound’s reactivity is governed by its electron-deficient aromatic system and functional groups:
Nucleophilic Substitution
The chlorine atom at the 8-position is susceptible to nucleophilic substitution. For example, treatment with amines could yield 8-amino derivatives, as seen in the synthesis of methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate .
Hydrolysis of the Ester Group
Under basic conditions, the methyl ester hydrolyzes to the corresponding carboxylic acid. This property is critical in prodrug design, where ester hydrolysis in vivo releases the active metabolite.
Electrophilic Aromatic Substitution
The imidazo[1,2-a]pyridine core can undergo electrophilic substitution at the 3- or 5-positions, enabling further derivatization. Nitration or sulfonation reactions could introduce additional functional groups for enhanced bioactivity.
Industrial and Material Science Applications
Beyond pharmacology, methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate may find use in:
Organic Electronics
The conjugated π-system of imidazopyridines makes them candidates for organic semiconductors. The chlorine and ester groups could tune electron affinity and charge transport properties.
Coordination Chemistry
The nitrogen-rich structure may act as a ligand for transition metals, facilitating the synthesis of catalysts or metal-organic frameworks (MOFs).
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